N-(3-{[1,2,4]Triazolo[4,3-A]quinoxalin-4-yloxy}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TQX , is a novel compound with potential applications in various fields. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes:: TQX can be synthesized via aromatic nucleophilic substitution reactions. Specifically, it is prepared by reacting 4-chloro-8-methyl [1,2,4]triazolo[4,3-A]quinoxaline-1-amine with different amines and triazole-2-thiol. The resulting derivatives exhibit diverse properties, including antiviral and antimicrobial activities .
Industrial Production Methods:: While specific industrial production methods for TQX are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Optimization of reaction conditions and scalability would be necessary for large-scale production.
Chemical Reactions Analysis
TQX undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution: The initial synthesis involves this reaction, where the chlorine atom is replaced by different amines and triazole-2-thiol.
Interactions with DNA: TQX potently intercalates DNA, making it an interesting candidate for further study.
Common reagents and conditions used in these reactions vary based on the specific derivatives synthesized. Major products formed include various TQX derivatives with potential biological activities.
Scientific Research Applications
Chemistry::
Antimicrobial Properties: TQX derivatives exhibit antibacterial and antifungal activities.
DNA Intercalation:
Antiviral Activity: Compound 8b shows promising antiviral activity.
VEGFR-2 Inhibition: TQX derivatives have been designed as VEGFR-2 inhibitors, which could impact cancer angiogenesis.
Industry:: While industrial applications are not well-established, TQX’s unique structure warrants further investigation for potential pharmaceutical or material applications.
Mechanism of Action
The exact mechanism by which TQX exerts its effects remains an active area of research. Its interactions with DNA and potential molecular targets need further exploration.
Comparison with Similar Compounds
TQX’s uniqueness lies in its [1,2,4]triazolo[4,3-A]quinoxaline scaffold. Similar compounds include other triazoloquinoxalines, quinoxalines, and related heterocyclic structures.
Properties
Molecular Formula |
C17H13N5O2 |
---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]acetamide |
InChI |
InChI=1S/C17H13N5O2/c1-11(23)19-12-5-4-6-13(9-12)24-17-16-21-18-10-22(16)15-8-3-2-7-14(15)20-17/h2-10H,1H3,(H,19,23) |
InChI Key |
ALGRRYLZSQZYBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.